

# DNA2 inhibitor C5 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DNA2 inhibitor C5	
Cat. No.:	B1670840	Get Quote

## **Application Notes: DNA2 Inhibitor C5**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This document provides detailed protocols and technical data regarding the **DNA2** inhibitor **C5** (4-hydroxy-8-nitroquinoline-3-carboxylic acid). C5 is a potent and specific inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), a key enzyme in DNA replication and repair pathways. [1][2][3] By targeting the nuclease, DNA-dependent ATPase, and helicase activities of DNA2, C5 effectively impairs critical cellular processes such as DNA end resection and the restart of stalled replication forks.[1][2] These application notes serve as a comprehensive guide for the handling, solubilization, and experimental application of C5, particularly in cancer research where it shows promise in sensitizing cancer cells to chemotherapeutic agents and PARP inhibitors.[2][4][5]

# **Physicochemical Properties**

The **DNA2 inhibitor C5** is typically supplied as a white to beige powder. Key properties are summarized below.



Property	Value	Reference
Molecular Formula	C10H6N2O5	[3]
Molecular Weight	234.16 g/mol	[3]
Appearance	White to beige powder	
Purity	≥95% (HPLC)	
IC50	20-30 μM for DNA2 nuclease activity and DNA binding	[1][3]
Storage (Powder)	-20°C for up to 3 years	[3]
Storage (In Solvent)	-80°C for up to 1 year	[3][6]

# **Solubility Data**

C5 exhibits limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is critical to use high-quality, anhydrous, or newly opened DMSO, as the solvent is hygroscopic and water content can significantly reduce the solubility of C5.[1] For complete dissolution, warming and/or sonication may be required.[3]

Solvent/Formulatio n	Concentration	Notes	Reference
DMSO	31.25 mg/mL (133.45 mM)	Ultrasonic treatment is recommended.	[1][3][7]
DMSO	2 mg/mL	Warming may be required to achieve a clear solution.	
In Vivo Formulation 1	≥ 2.08 mg/mL (8.88 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline.	[1][3][8]
In Vivo Formulation 2	≥ 2.08 mg/mL (8.88 mM)	10% DMSO, 90% Corn Oil.	[1]



### **Stock Solution and Formulation Protocols**

Proper preparation of stock solutions is crucial for experimental reproducibility. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling C5 powder and solvents.

# Protocol 1: High-Concentration DMSO Stock Solution (for In Vitro Use)

This protocol describes the preparation of a 20 mg/mL stock solution in DMSO.

#### Materials:

- DNA2 Inhibitor C5 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Pipettors and sterile tips
- Vortex mixer
- Water bath or sonicator

Workflow Diagram:



Preparation Weigh C5 Powder Add appropriate volume of anhydrous DMSO Vortex and/or sonicate to dissolve Visually confirm complete dissolution Storage Aliquot into single-use tubes Store at -80°C

Protocol 1: DMSO Stock Solution Workflow

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Caption: Workflow for preparing a C5 stock solution in DMSO.

#### Procedure:

 Weighing: Accurately weigh the desired amount of C5 powder in a sterile tube. For example, weigh 2 mg of C5.



- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. To make a 20 mg/mL solution with 2 mg of C5, add 100 μL of DMSO.
- Dissolution: Vortex the solution vigorously. If precipitation occurs or dissolution is slow, use a sonicator or warm the solution briefly in a water bath (37°C) to aid dissolution.[1][3]
- Confirmation: Ensure the solution is clear and free of any visible precipitate before use.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year).
   [3][6]

## **Protocol 2: Working Solution for In Vivo Studies**

This protocol provides a method for preparing a C5 formulation suitable for animal studies, based on a co-solvent system.

#### Materials:

- High-concentration C5 DMSO stock solution (e.g., 20.8 mg/mL from Protocol 1)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and pipettes

Procedure (to prepare 1 mL of 2.08 mg/mL working solution):

- Initial Mixture: In a sterile tube, add 400 μL of PEG300.
- Add C5 Stock: Add 100 μL of a 20.8 mg/mL C5 stock solution in DMSO to the PEG300 and mix thoroughly until the solution is uniform.[1]
- Add Surfactant: Add 50 μL of Tween-80 to the mixture and mix again until homogeneous.[1]
  [8]



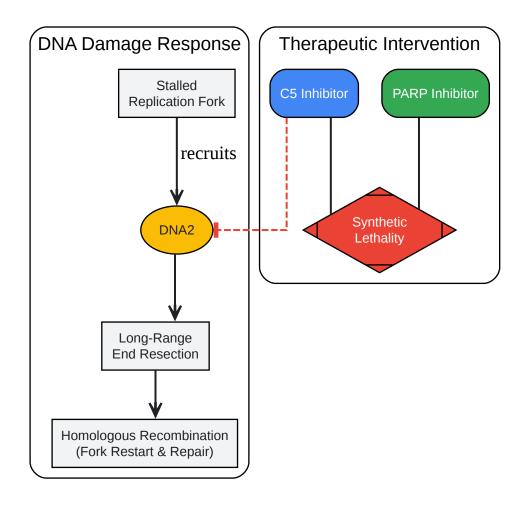
- Final Dilution: Add 450 μL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- Final Concentration: This procedure yields a clear solution with a final C5 concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
- Usage: It is recommended to prepare this formulation fresh immediately before use.

### **Mechanism of Action: DNA2 Inhibition**

DNA2 is a critical enzyme in the long-range resection of DNA double-strand breaks (DSBs), a key step in homologous recombination (HR) repair. It is also essential for processing stalled replication forks. C5 acts as a competitive inhibitor, binding to the helicase domain of DNA2 and blocking its ability to bind DNA.[2] This inhibits all of DNA2's enzymatic functions, leading to defective DNA repair. In cancer cells, which often experience high levels of replication stress, inhibiting DNA2 with C5 can be synthetically lethal, especially when combined with agents that cause DNA damage or inhibit parallel repair pathways, such as PARP inhibitors.[2][5][9]

Signaling Pathway Diagram:





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Caption: Inhibition of DNA2 by C5 at stalled replication forks.

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- To cite this document: BenchChem. [DNA2 inhibitor C5 solubility and stock solution preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670840#dna2-inhibitor-c5-solubility-and-stock-solution-preparation]

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